molecular formula C16H20ClNO2 B275774 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine

Cat. No. B275774
M. Wt: 293.79 g/mol
InChI Key: AZDGOBRYCLAWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine, also known as FEN, is a chemical compound that belongs to the family of phenethylamines. FEN has been widely studied for its potential applications in scientific research.

Mechanism of Action

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It does this by blocking the reuptake of these neurotransmitters, which leads to an increase in their availability in the synaptic cleft. This results in an increase in mood, energy, and motivation.
Biochemical and Physiological Effects:
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has been found to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which leads to an increase in mood, energy, and motivation. N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has also been found to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of the serotonin and dopamine transporters, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for the study of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine. One direction is to study its potential applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to study its potential applications in the treatment of drug addiction. Finally, N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine could be used as a tool to study the role of serotonin and dopamine in the brain, which could lead to a better understanding of these neurotransmitters and their role in mental health.

Synthesis Methods

The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction between 4-chlorobenzaldehyde and furfural in the presence of sodium hydroxide to form 5-(4-chlorophenyl)furan-2-carboxaldehyde. The second step involves the reaction between 5-(4-chlorophenyl)furan-2-carboxaldehyde and 3-ethoxypropan-1-amine in the presence of boron trifluoride etherate to form N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine.

Scientific Research Applications

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has been studied for its potential applications in scientific research. It has been found to have a high affinity for the serotonin transporter and the dopamine transporter, which makes it a potential tool for studying the role of these neurotransmitters in the brain. N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has also been studied for its potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

properties

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C16H20ClNO2/c1-2-19-11-3-10-18-12-15-8-9-16(20-15)13-4-6-14(17)7-5-13/h4-9,18H,2-3,10-12H2,1H3

InChI Key

AZDGOBRYCLAWFI-UHFFFAOYSA-N

SMILES

CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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